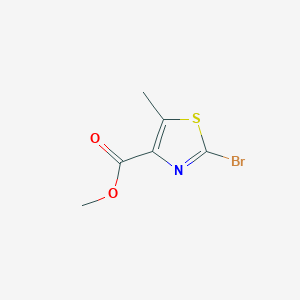

Methyl 2-bromo-5-methylthiazole-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c1-3-4(5(9)10-2)8-6(7)11-3/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKSUNUZQDIVIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626171 | |

| Record name | Methyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56355-61-4 | |

| Record name | Methyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-bromo-5-methylthiazole-4-carboxylate

Introduction: The Significance of a Versatile Heterocyclic Building Block

Methyl 2-bromo-5-methylthiazole-4-carboxylate is a highly functionalized thiazole derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. The thiazole ring is a privileged scaffold, appearing in a wide array of pharmacologically active compounds, including antimicrobials, anti-inflammatories, and kinase inhibitors. The strategic placement of a bromine atom at the 2-position, a methyl group at the 5-position, and a methyl carboxylate at the 4-position provides a versatile platform for molecular elaboration. The bromo substituent, in particular, serves as a key synthetic handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse molecular fragments and the construction of complex molecular architectures. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this valuable intermediate, delving into the mechanistic underpinnings of the reactions and offering detailed, field-proven experimental protocols.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most effectively approached through a two-stage process. This strategy leverages two powerful and well-established named reactions in heterocyclic and aromatic chemistry:

-

Hantzsch Thiazole Synthesis: This initial stage involves the construction of the core thiazole ring to form the key intermediate, Methyl 2-amino-5-methylthiazole-4-carboxylate. This reaction is a cornerstone of thiazole chemistry, known for its reliability and efficiency.

-

Sandmeyer-type Reaction: The second stage focuses on the conversion of the 2-amino group of the intermediate into the desired 2-bromo substituent. The Sandmeyer reaction is a classic and indispensable tool for the transformation of aromatic and heteroaromatic amines into a variety of other functional groups.

This sequential approach allows for a high degree of control over the regiochemistry of the final product and utilizes readily available starting materials.

Caption: Overall synthetic workflow from starting materials to the final product.

Part 1: Hantzsch Synthesis of Methyl 2-amino-5-methylthiazole-4-carboxylate

The Hantzsch thiazole synthesis is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide-containing compound.[1][2] In this synthesis, we will utilize a one-pot modification starting from methyl acetoacetate.

Mechanistic Insight: The Chemistry Behind the Ring Formation

The reaction proceeds through a well-understood mechanism. The key steps are:

-

α-Bromination: Methyl acetoacetate is first brominated at the α-position by N-bromosuccinimide (NBS) to generate the reactive α-bromo-β-ketoester intermediate in situ.

-

Nucleophilic Attack: The sulfur atom of thiourea, acting as a potent nucleophile, attacks the electrophilic carbon bearing the bromine atom, displacing it in an SN2 fashion.

-

Cyclization: The nitrogen atom of the thiourea intermediate then undergoes an intramolecular nucleophilic attack on the ketone carbonyl group.

-

Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the aromatic thiazole ring.

This one-pot procedure is highly efficient as it avoids the isolation of the often lachrymatory and unstable α-haloketone intermediate.[3]

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of the analogous ethyl ester and a published procedure for the methyl ester.[3][4]

Materials:

-

Methyl acetoacetate

-

N-Bromosuccinimide (NBS)

-

Thiourea

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Ammonia solution (e.g., 28% NH₃ in H₂O)

-

Ethyl acetate (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl acetoacetate (1.0 eq) in a mixture of water and THF (a common ratio is 2:1 v/v). Cool the mixture to 0 °C using an ice bath.

-

Bromination: Slowly add a solution of N-bromosuccinimide (1.1 eq) in THF to the cooled reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the consumption of methyl acetoacetate by Thin Layer Chromatography (TLC).

-

Thiazole Formation: To the reaction mixture, add thiourea (1.0 eq) in one portion. Heat the mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. The reaction should become a clear, yellow solution.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. A precipitate may form. Filter the mixture to remove any insoluble by-products.

-

Basification and Precipitation: Transfer the filtrate to a beaker and, while stirring, slowly add concentrated ammonia solution until the pH is approximately 8-9. A yellow precipitate of the product will form.

-

Purification: Stir the suspension for 15-20 minutes in an ice bath to ensure complete precipitation. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from ethyl acetate to yield pale yellow crystals.[4]

Characterization Data for Methyl 2-amino-5-methylthiazole-4-carboxylate

| Parameter | Value | Reference |

| Appearance | Pale yellow powder | [4] |

| Melting Point | 165–168 °C | [4] |

| ¹H NMR (DMSO-d₆) | δ 2.49 (s, 3H, CH₃), 3.70 (s, 3H, OCH₃), 6.97 (s, 2H, NH₂) | [4] |

| ¹³C NMR (DMSO-d₆) | δ 12.7 (CH₃), 52.1 (OCH₃), 135.2 (C), 137.1 (C), 164.3 (C=O), 167.5 (C-NH₂) | [4] |

| FTMS-ESI (M+H)⁺ | Calculated: 173.0385, Found: 173.0379 | [4] |

Part 2: Sandmeyer Reaction for the Synthesis of this compound

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a robust method for the conversion of an amino group on an aromatic or heteroaromatic ring into a halide, cyanide, or other functionalities via a diazonium salt intermediate.[5][6]

Mechanistic Insight: The Radical Pathway

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[7]

-

Diazotization: The primary amino group of the thiazole intermediate is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures to form an unstable diazonium salt.[8]

-

Single Electron Transfer (SET): The copper(I) bromide catalyst donates a single electron to the diazonium salt. This results in the formation of a diazo radical and copper(II) bromide.

-

Loss of Nitrogen: The diazo radical rapidly decomposes, releasing a molecule of dinitrogen gas (N₂) and generating a thiazolyl radical. The loss of the highly stable N₂ molecule is a major driving force for the reaction.

-

Halogen Transfer: The thiazolyl radical then abstracts a bromine atom from the copper(II) bromide, forming the final product, this compound, and regenerating the copper(I) catalyst.

Caption: Key steps in the copper(I)-catalyzed Sandmeyer bromination.

Detailed Experimental Protocol

This protocol is based on established Sandmeyer procedures for heterocyclic amines.[6]

Materials:

-

Methyl 2-amino-5-methylthiazole-4-carboxylate

-

Hydrobromic acid (HBr, 48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Water (deionized)

-

Dichloromethane (DCM) or Ethyl Acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Diazotization: Suspend Methyl 2-amino-5-methylthiazole-4-carboxylate (1.0 eq) in a mixture of 48% HBr and water in a three-necked flask equipped with a thermometer and a mechanical stirrer. Cool the suspension to 0-5 °C in an ice-salt bath.

-

Nitrite Addition: Slowly add a solution of sodium nitrite (1.1-1.5 eq) in water dropwise, keeping the internal temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete. The formation of the diazonium salt should result in a clear solution.

-

Copper(I) Bromide Solution: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% HBr. Cool this solution to 0 °C.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred CuBr solution. A vigorous evolution of nitrogen gas will be observed.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1 hour, or until the evolution of nitrogen ceases.

-

Extraction and Work-up: Cool the reaction mixture to room temperature and extract with dichloromethane or ethyl acetate (3 x volume). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Expected Characterization Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₆BrNO₂S |

| Molecular Weight | 236.09 g/mol |

| Appearance | Solid |

| ¹H NMR (CDCl₃, predicted) | δ ~2.7 (s, 3H, CH₃), ~3.9 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃, predicted) | δ ~14 (CH₃), ~53 (OCH₃), ~125 (C-Br), ~140 (C), ~150 (C), ~162 (C=O) |

Note: Predicted NMR shifts are estimates based on the structure and data from similar compounds. Actual values should be confirmed experimentally.

Conclusion and Future Perspectives

The two-step synthesis outlined in this guide, employing the Hantzsch thiazole synthesis followed by a Sandmeyer reaction, represents a robust and efficient method for the preparation of this compound. The protocols provided are based on well-established and reliable chemical transformations, ensuring a high probability of success for researchers in the field. The resulting compound is a valuable building block, and its availability through this synthetic route facilitates the exploration of novel chemical space in the pursuit of new therapeutic agents. The versatility of the 2-bromo substituent, in particular, opens up a multitude of possibilities for derivatization, making this a key intermediate for any research program focused on thiazole-based drug discovery.

References

-

Al-Balas, Q., Anthony, N. G., Al-Jaidi, B., Alnimr, A., Abbott, G., Brown, A. K., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. [Link]

- Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.

- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.

- Larina, A. G., & Eltsov, O. S. (2016). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Chemistry of Heterocyclic Compounds, 52, 198-205.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- Dolle, F., Valette, H., Bottlaender, M., Hinnen, F., Vaufrey, F., Guenther, I., & Crouzel, C. (2000). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. Journal of Organic Chemistry, 65(8), 2645-2649.

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.

- A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (2010). ARKIVOC, 2010(vi), 32-38.

- Organic Syntheses. (n.d.). 2-amino-4-methylthiazole. Retrieved from a relevant chemical synthesis procedure website.

- Organic Chemistry Portal. (n.d.). Diazotisation.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR 56355-61-4 [sigmaaldrich.com]

- 4. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Diazotisation [organic-chemistry.org]

A Technical Guide to Methyl 2-bromo-5-methylthiazole-4-carboxylate: Properties, Synthesis, and Applications in Medicinal Chemistry

Abstract: This document provides an in-depth technical overview of Methyl 2-bromo-5-methylthiazole-4-carboxylate, a key heterocyclic building block in modern drug discovery and organic synthesis. We will explore its fundamental physicochemical properties, outline a robust and validated synthetic pathway with detailed experimental protocols, and delve into its strategic application as a versatile intermediate for creating diverse chemical libraries. This guide is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this compound's utility and handling.

Introduction: The Thiazole Moiety as a Privileged Scaffold

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds and FDA-approved drugs.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability make it an ideal core for designing molecules that interact with various biological targets. Compounds incorporating the thiazole motif exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3]

This compound (CAS No. 56355-61-4) is a particularly valuable derivative.[4] Its structure is strategically functionalized: the bromine atom at the 2-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, the methyl ester at the 4-position allows for straightforward derivatization to amides and other functionalities, and the methyl group at the 5-position provides steric and electronic influence. These features make it an ideal starting material for building libraries of complex molecules for structure-activity relationship (SAR) studies.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is critical for its effective use in synthesis and research.

Core Chemical Data

The key identifying and computed properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 56355-61-4 | [4] |

| Molecular Formula | C₆H₆BrNO₂S | [4] |

| Molecular Weight | 236.09 g/mol | [4] |

| Appearance | Solid | |

| Purity | Typically ≥97% | [4] |

| Topological Polar Surface Area (TPSA) | 39.19 Ų | [4] |

| LogP (Computed) | 2.00 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Rotatable Bonds | 1 | [4] |

| SMILES | COC(=O)c1nc(Br)sc1C | |

| InChI Key | YMKSUNUZQDIVIE-UHFFFAOYSA-N |

Solubility and Storage

Based on data for structurally similar compounds, this compound is expected to be sparingly soluble in water and soluble in common organic solvents like chloroform, dichloromethane, and slightly soluble in methanol.[5]

Recommended Storage: For long-term stability, the compound should be stored at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[4][5][6] Keep containers tightly sealed in a dry, cool, and well-ventilated location.[7][8]

Expected Spectroscopic Profile

While specific spectra for this exact isomer are not publicly indexed, its structure allows for a confident prediction of its key spectroscopic features.

-

¹H NMR: Three distinct singlet signals are expected:

-

A signal around 3.8-4.0 ppm for the methyl ester protons (-OCH₃).

-

A signal around 2.5-2.7 ppm for the thiazole-bound methyl protons (-CH₃).

-

The absence of a proton at the 2- or 5-position confirms the substitution pattern.

-

-

¹³C NMR: Approximately six signals are anticipated, including characteristic peaks for the ester carbonyl carbon (~160-165 ppm), the C2-Br carbon (~145-150 ppm), and the two methyl carbons (~52 ppm for the ester and ~15-20 ppm for the ring methyl).

-

Mass Spectrometry (EI/ESI): The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks of nearly equal intensity at m/z 235 and 237, corresponding to the [M]⁺ and [M+2]⁺ molecular ions.

Synthesis and Purification

The most logical and field-proven approach to synthesizing this compound involves a two-stage process: a modified Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a Sandmeyer-type reaction to install the bromine atom.

Synthetic Workflow Overview

The workflow begins with readily available starting materials and proceeds through a stable 2-amino intermediate, which is then converted to the final product.

Caption: Two-stage synthesis of the target compound.

Detailed Experimental Protocol

Stage 1: Synthesis of Methyl 2-amino-5-methylthiazole-4-carboxylate

This procedure is adapted from established one-pot methods for similar thiazole syntheses.[9]

-

Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add methyl acetoacetate (1.0 eq) and a suitable solvent such as dichloromethane or water/THF co-solvent.[9] Cool the mixture to 0°C in an ice bath.

-

Bromination: Slowly add a solution of N-Bromosuccinimide (NBS) (1.1 eq) in the same solvent via the dropping funnel, ensuring the internal temperature does not exceed 5°C.

-

Causality: NBS serves as an electrophilic bromine source to selectively brominate the active methylene position of the β-ketoester, forming the α-bromo intermediate in situ. Performing the reaction at low temperature minimizes side reactions.

-

-

Cyclocondensation: After stirring for 2 hours at room temperature, add thiourea (1.0 eq) in one portion. Heat the reaction mixture to reflux (e.g., 80°C for water/THF) and maintain for 2-4 hours, monitoring by TLC.[9]

-

Causality: The sulfur atom of thiourea acts as a nucleophile, attacking the brominated carbon. Subsequent intramolecular condensation and dehydration forms the stable aromatic thiazole ring.

-

-

Work-up and Isolation: After cooling, neutralize the reaction with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can often be used directly in the next step.

Stage 2: Synthesis of this compound

This is a classic Sandmeyer-type reaction to replace an aromatic amino group.[10]

-

Diazotization: Suspend the crude Methyl 2-amino-5-methylthiazole-4-carboxylate (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%, ~5-6 eq) at -5°C. Slowly add a solution of sodium nitrite (NaNO₂) (1.2 eq) in water dropwise, keeping the temperature below 0°C.

-

Causality: The sodium nitrite reacts with the strong acid to form nitrous acid in situ, which diazotizes the primary amine on the thiazole ring to form a diazonium salt. This salt is highly unstable and must be kept at low temperatures, but it is an excellent leaving group (N₂).

-

-

Substitution: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.5 eq) in aqueous HBr. Add the cold diazonium salt solution to the CuBr solution slowly, allowing for controlled evolution of nitrogen gas.

-

Causality: CuBr catalyzes the substitution of the diazonium group with a bromide ion. The copper catalyst facilitates the single-electron transfer mechanism characteristic of Sandmeyer reactions.

-

-

Work-up and Purification: Allow the mixture to warm to room temperature and stir for 1-2 hours. Extract the product with ethyl acetate or dichloromethane. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield the final product.

Chemical Reactivity and Strategic Applications

The true value of this compound lies in its capacity as a versatile building block for constructing diverse molecular architectures.[11]

The Power of Palladium-Catalyzed Cross-Coupling

The C2-bromo position is primed for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery for forging carbon-carbon and carbon-heteroatom bonds.

Typical Suzuki-Miyaura Coupling Protocol:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon), combine this compound (1.0 eq), a desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Solvent and Reaction: Add a degassed solvent system, typically a mixture of dioxane and water. Heat the reaction to 80-100°C and stir for 4-12 hours until TLC or LC-MS indicates consumption of the starting material.

-

Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify via column chromatography.

-

Causality: This reaction allows for the modular and predictable installation of diverse (hetero)aryl fragments at the 2-position, enabling rapid exploration of the chemical space around the thiazole core for SAR optimization.

-

Drug Discovery Workflow

This compound fits seamlessly into the early stages of a drug discovery pipeline, from hit identification to lead optimization.

Caption: Role as a building block in a drug discovery pipeline.

Safety and Handling

This compound is classified as acutely toxic and requires careful handling.

-

Hazard Classification: Acute Toxicity 3 (Oral). Signal word: Danger . It may also cause skin, eye, and respiratory irritation, consistent with related brominated thiazoles.[8][12][13]

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7][8]

-

Handling Precautions: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[7][8]

-

Fire Safety: In case of fire, use dry chemical, CO₂, or alcohol-resistant foam. Hazardous decomposition products include toxic fumes of carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen bromide.[7][12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for innovation in medicinal chemistry. Its well-defined reactivity, particularly at the 2-bromo position, combined with the proven biological relevance of the thiazole scaffold, makes it an indispensable building block. By understanding its properties, synthesis, and reactive potential, researchers can effectively leverage this compound to accelerate the discovery and development of novel therapeutics.

References

-

MySkinRecipes. Methyl 2-bromo-4-methylthiazole-5-carboxylate. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]

-

AZA Mid-Year Meeting. Methyl 5-bromo-2-methylthiazole-4-carboxylate. [Link]

-

PubMed Central (PMC). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

-

PubMed Central (PMC). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. [Link]

Sources

- 1. 2-Bromo-5-methylthiazole-4-carboxamide | Benchchem [benchchem.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Page loading... [wap.guidechem.com]

- 6. FCKeditor - Resources Browser [midyear.aza.org]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Methyl 2-bromo-4-methylthiazole-5-carboxylate [myskinrecipes.com]

- 12. fishersci.com [fishersci.com]

- 13. 2-Bromo-5-methylthiazole | 41731-23-1 | TCI AMERICA [tcichemicals.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 2-bromo-5-methylthiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromo-5-methylthiazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The thiazole ring is a privileged scaffold, appearing in numerous pharmacologically active molecules. The specific substitution pattern of this compound—featuring a bromine atom, a methyl group, and a methyl ester—offers multiple points for synthetic modification, making it a valuable building block for the creation of diverse chemical libraries.

Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such compounds. Spectroscopic methods are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and electronic structure. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The presented data is based on established principles of spectroscopy and analysis of closely related analogues, offering a robust framework for researchers working with this and similar molecules.

Molecular Structure and Spectroscopic Overview

The structure of this compound dictates its spectroscopic features. The aromatic thiazole ring, the ester functionality, and the substituents all contribute uniquely to the overall spectral profile.

Figure 1: Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, we expect to see two distinct singlets, corresponding to the two methyl groups in different chemical environments.

Predicted ¹H NMR Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~3.8 - 3.9 | Singlet | 3H | O-CH₃ (Ester) |

| ~2.7 - 2.8 | Singlet | 3H | C5-CH₃ (Thiazole) |

Note: Predicted chemical shifts are for a CDCl₃ solvent. Actual values may vary based on solvent and experimental conditions.

Interpretation and Rationale

The downfield shift of the ester methyl protons (~3.8-3.9 ppm) is due to the deshielding effect of the adjacent oxygen atom. The thiazole methyl protons (~2.7-2.8 ppm) are shifted downfield from a typical alkyl methyl group due to the aromatic nature of the thiazole ring. The absence of neighboring protons for both methyl groups results in singlet multiplicities. The integration of 3H for each signal confirms the presence of two distinct methyl groups.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with baseline correction and phasing. Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Figure 2: Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule. For this compound, we expect to see six distinct signals corresponding to the six carbon atoms in the molecule.

Predicted ¹³C NMR Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~162 - 164 | C=O (Ester) |

| ~158 - 160 | C4 (Thiazole) |

| ~145 - 147 | C2-Br (Thiazole) |

| ~120 - 122 | C5 (Thiazole) |

| ~52 - 53 | O-CH₃ (Ester) |

| ~16 - 17 | C5-CH₃ (Thiazole) |

Note: Predicted chemical shifts are for a CDCl₃ solvent. Actual values may vary based on solvent and experimental conditions.

Interpretation and Rationale

The ester carbonyl carbon is the most downfield signal due to its sp² hybridization and proximity to two oxygen atoms. The carbons of the thiazole ring appear in the aromatic region, with the carbon attached to the bromine (C2) being significantly downfield. The ester methyl carbon is found around 52-53 ppm, while the thiazole methyl carbon is the most upfield signal.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 400 MHz spectrometer (operating at 100 MHz for ¹³C).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Processing: Apply a Fourier transform with baseline correction. Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2950 - 3000 | C-H stretch | Methyl |

| ~1720 - 1740 | C=O stretch | Ester |

| ~1550 - 1600 | C=N stretch | Thiazole ring |

| ~1200 - 1300 | C-O stretch | Ester |

| ~600 - 700 | C-Br stretch | Bromoalkane |

Interpretation and Rationale

The most prominent peak in the IR spectrum will be the strong absorbance of the ester carbonyl (C=O) group around 1720-1740 cm⁻¹. The C-H stretching of the methyl groups will appear just below 3000 cm⁻¹. The characteristic stretches of the thiazole ring (C=N) and the C-O of the ester provide further confirmation of the structure. The C-Br stretch is expected in the fingerprint region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Thin Film: Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane), apply a drop to a salt plate (NaCl or KBr), and allow the solvent to evaporate.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Resolution: 4 cm⁻¹.

-

-

Processing: A background spectrum is first collected and then subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, we expect to see a characteristic isotopic pattern for the molecular ion due to the presence of bromine.

Predicted Mass Spectrum Data

| m/z | Assignment | Notes |

| 235 & 237 | [M]⁺ | Molecular ion peak with a characteristic ~1:1 ratio due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. |

| 204 & 206 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester. |

| 176 & 178 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |

Interpretation and Rationale

The molecular weight of this compound is 236.09 g/mol . Due to the presence of one bromine atom, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity at m/z 235 and 237 (for the ⁷⁹Br and ⁸¹Br isotopes, respectively). This isotopic signature is a definitive indicator of a monobrominated compound. Fragmentation patterns, such as the loss of the methoxy or the entire carbomethoxy group, can further corroborate the proposed structure.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode is typically used for this type of compound.

-

Mass Range: Scan a range of m/z 50-500.

-

-

Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to confirm the structure.

Figure 3: Logical flow for mass spectral data interpretation.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, employing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust methodology for the structural confirmation and purity assessment of this compound. The predicted data and interpretive rationale serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, enabling confident characterization of this important chemical entity.

References

-

MDPI Article on Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. [Link]

Methyl 2-bromo-5-methylthiazole-4-carboxylate CAS number 56355-61-4

An In-Depth Technical Guide to Methyl 2-bromo-5-methylthiazole-4-carboxylate

Foreword: The Thiazole Scaffold in Modern Synthesis

In the landscape of heterocyclic chemistry, the thiazole ring stands out as a "privileged scaffold." Its presence in a multitude of biologically active compounds, from anticancer to antiviral agents, makes it a focal point of intensive research.[1][2] Within this class of molecules, functionalized intermediates that offer versatile handles for molecular elaboration are of paramount importance. This compound (CAS No. 56355-61-4) is one such cornerstone—a trifunctional building block that provides chemists with a reliable and strategically vital entry point into complex molecular architectures. This guide synthesizes field-proven insights and experimental data to provide a comprehensive technical overview of this key intermediate for researchers, scientists, and drug development professionals.

Core Molecular Profile and Physicochemical Properties

This compound is a solid, crystalline compound at room temperature, whose structure is primed for synthetic diversification.[3] The molecule's architecture features three key points of interest for the synthetic chemist: a reactive bromine atom at the C2 position, a readily modifiable methyl ester at C4, and a methyl group at C5 that influences the electronic properties of the heterocyclic ring.

Table 1: Physicochemical and Computational Data

| Property | Value | Source(s) |

| CAS Number | 56355-61-4 | [4] |

| Molecular Formula | C₆H₆BrNO₂S | [4] |

| Molecular Weight | 236.09 g/mol | [4] |

| Appearance | Solid | |

| SMILES | O=C(C1=C(C)SC(Br)=N1)OC | [4] |

| InChI Key | YMKSUNUZQDIVIE-UHFFFAOYSA-N | |

| Topological Polar Surface Area (TPSA) | 39.19 Ų | [4] |

| LogP | 2.00062 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

Synthesis Pathway: A Strategic Construction

The construction of this trifunctional thiazole is not a trivial, single-step process. It relies on a logical sequence of reactions designed to install the requisite functional groups in the correct orientation. A common and industrially scalable approach begins with the well-established Hantzsch thiazole synthesis, followed by a diazotization and bromination sequence.

The rationale for this pathway is rooted in the accessibility of starting materials and the reliability of the transformations. Starting with ethyl acetoacetate and thiourea provides a robust method to form the core 2-amino-thiazole ring system.[5] The subsequent Sandmeyer-type reaction is a classic and effective method for converting an aromatic amine into a bromide, which is an exceptionally versatile synthetic handle for cross-coupling reactions.

Caption: General synthetic workflow for the title compound.

Chemical Reactivity: The Nexus of Synthetic Utility

The true value of this compound lies in its predictable and versatile reactivity. The bromine atom at the C2 position is the primary site for diversification, serving as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. This capability allows for the direct and efficient formation of carbon-carbon and carbon-nitrogen bonds, which is fundamental to modern drug discovery.

Key Reaction Classes:

-

Suzuki-Miyaura Coupling: This is arguably the most critical reaction for this substrate. It enables the coupling of the thiazole core with a vast array of aryl and heteroaryl boronic acids or esters.[6][7] This reaction is a workhorse for building the complex bi-aryl structures often found in kinase inhibitors and other targeted therapeutics.[8]

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling the C2 position with primary or secondary amines. This is an essential tool for installing amine functionalities that can modulate solubility, serve as hydrogen bond donors/acceptors, or act as attachment points for further derivatization.

-

Ester Hydrolysis: The methyl ester at the C4 position can be readily hydrolyzed under basic conditions (e.g., using NaOH or LiOH) to yield the corresponding carboxylic acid.[9] This unmasks a new functional handle for amide bond formation via coupling with amines, a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR).[1]

Caption: Key reaction pathways for synthetic diversification.

Application in Drug Discovery and Medicinal Chemistry

Thiazole-containing compounds are integral to numerous therapeutic areas.[2] this compound serves as a critical starting material for synthesizing compounds with a wide range of biological activities.

-

Oncology: The thiazole scaffold is a common feature in kinase inhibitors.[1] By using the title compound in Suzuki couplings, researchers can rapidly synthesize libraries of substituted thiazoles to probe the ATP-binding sites of kinases like c-Met, which are significant targets in cancer therapy.[1]

-

Antiviral Research: Thiazole derivatives have been explored for their potential to inhibit viral replication, including in anti-HIV research.[5] The ability to functionalize the C2 position allows for the introduction of pharmacophores designed to interact with viral enzymes.

-

Antibacterial Agents: The structural motif is also found in novel antibacterial agents. The versatility of the intermediate allows for the creation of compounds that can overcome existing resistance mechanisms.[10]

-

Metabolic Diseases: Related thiazole derivatives have been investigated as inhibitors of stearoyl-CoA desaturase, presenting potential new treatments for obesity and type-2 diabetes.[11]

Exemplary Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating system for the Suzuki-Miyaura coupling reaction. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize Methyl 2-(4-methoxyphenyl)-5-methylthiazole-4-carboxylate.

Materials:

| Reagent | CAS No. | M.W. | Amount | Moles | Eq. |

| This compound | 56355-61-4 | 236.09 | 500 mg | 2.12 | 1.0 |

| 4-Methoxyphenylboronic acid | 5720-07-0 | 151.96 | 387 mg | 2.54 | 1.2 |

| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 122 mg | 0.106 | 0.05 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 879 mg | 6.36 | 3.0 |

| 1,4-Dioxane | 123-91-1 | 88.11 | 15 mL | - | - |

| Water | 7732-18-5 | 18.02 | 5 mL | - | - |

Step-by-Step Methodology:

-

Inert Atmosphere Preparation (Causality: Protect Catalyst): To a 50 mL round-bottom flask equipped with a magnetic stir bar, add all solid reagents: this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃. The palladium(0) catalyst is oxygen-sensitive; performing the initial setup without solvent minimizes exposure time.

-

Flask Sealing and Purging: Seal the flask with a rubber septum. Purge the flask by evacuating under vacuum and backfilling with an inert gas (Nitrogen or Argon). Repeat this cycle three times. This is a critical self-validating step to ensure an oxygen-free environment, preventing catalyst degradation and ensuring catalytic turnover.

-

Solvent Addition (Causality: Dissolution & Phase Transfer): Using syringes, add the degassed 1,4-dioxane followed by the degassed water. The dioxane serves as the primary organic solvent, while the water is essential for dissolving the inorganic base (K₂CO₃) and facilitating the transmetalation step of the catalytic cycle.

-

Reaction Execution (Causality: Thermal Activation): Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously. The elevated temperature is required to overcome the activation energy for the oxidative addition and reductive elimination steps in the catalytic cycle.

-

Monitoring (Causality: Determine Endpoint): Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase would be 3:1 Hexanes:Ethyl Acetate. The disappearance of the starting bromide is the primary indicator of completion. This typically takes 4-6 hours.

-

Work-up and Extraction (Causality: Isolate Product): Once complete, cool the reaction to room temperature. Dilute the mixture with 30 mL of ethyl acetate and 30 mL of water. Transfer to a separatory funnel, shake, and separate the layers. The organic product will partition into the ethyl acetate layer. Wash the organic layer sequentially with 30 mL of water and 30 mL of brine. The washes remove the base and other water-soluble impurities.

-

Drying and Concentration (Causality: Remove Solvents): Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification (Causality: Achieve High Purity): Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. This final step removes residual catalyst, unreacted boronic acid, and any side products, yielding the pure desired product.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its toxicological profile.

Table 2: GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement | Source(s) |

| GHS06 | H301: Toxic if swallowed. |

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[12][13]

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Do not ingest or inhale.[12][14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][12] Recommended storage temperature is 4°C. Keep away from oxidizing agents.

-

First Aid:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[3][12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][13]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[3]

-

References

-

MySkinRecipes. Methyl 2-bromo-4-methylthiazole-5-carboxylate. [Link]

-

Georganics. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. [Link]

-

Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]

-

Aaron Chemicals LLC. Safety Data Sheet. [Link]

-

ResearchGate. Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. [Link]

-

MDPI. Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. [Link]

-

PMC - PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

-

ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]

-

MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

Sources

- 1. 2-Bromo-5-methylthiazole-4-carboxamide | Benchchem [benchchem.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. chemscene.com [chemscene.com]

- 5. tandfonline.com [tandfonline.com]

- 6. 2-Bromo-5-methylthiazole|CAS 41731-23-1 [benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid - High purity | EN [georganics.sk]

- 10. Page loading... [wap.guidechem.com]

- 11. Methyl 2-bromothiazole-5-carboxylate CAS#: 54045-74-8 [amp.chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. aaronchem.com [aaronchem.com]

The Thiazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of Thiazole Derivatives

Foreword

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in the field of medicinal chemistry.[1] Its presence in natural products like vitamin B1 (thiamine) and penicillin hinted early on at its biological significance.[2][3][4] Today, this "privileged scaffold" is a key component in a multitude of synthetic compounds and clinically approved drugs, demonstrating a remarkable breadth of pharmacological activities.[5][6] Thiazole-containing molecules are integral to treatments for cancer, infectious diseases, inflammation, and viral illnesses, showcasing the ring's versatile nature.[5][7] This guide, intended for researchers, scientists, and drug development professionals, provides a deep dive into the diverse biological activities of thiazole derivatives. We will explore the mechanistic underpinnings of their major therapeutic applications, present field-proven experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their potency.

Chapter 1: The Anticancer Potential of Thiazole Derivatives

The fight against cancer has been significantly bolstered by the introduction of thiazole-based therapeutics.[8] These compounds exert their anticancer effects through a variety of mechanisms, often targeting the very pathways that drive malignant transformation and proliferation.[8][9] The approval of drugs like Dasatinib , a potent kinase inhibitor, and Ixazomib , a proteasome inhibitor, has validated the thiazole scaffold as a viable framework for developing effective chemotherapeutics.[8]

Core Mechanisms of Antineoplastic Action

Thiazole derivatives demonstrate a remarkable ability to interfere with multiple cancer-associated pathways. Their efficacy stems from targeting key cellular machinery essential for tumor growth and survival.

-

Kinase Inhibition: Many cancers are driven by aberrant signaling from protein kinases. Thiazole derivatives have been successfully designed to fit into the ATP-binding pocket of various kinases, disrupting downstream signaling. For example, some derivatives act as potent dual inhibitors of PI3K and mTOR, two critical nodes in a pathway that controls cell growth, proliferation, and survival.[10][11] By blocking this pathway, these compounds can effectively halt cancer cell progression and induce apoptosis.[10][11]

-

Induction of Apoptosis: A primary goal of cancer therapy is to trigger programmed cell death, or apoptosis, in tumor cells. Thiazole derivatives have been shown to initiate apoptosis through various means, including the fragmentation of DNA and the depolarization of mitochondrial membranes.[12] Some compounds, after inducing cell cycle arrest, activate caspases, the executioner enzymes of apoptosis, leading to the systematic dismantling of the cancer cell.[10][13]

-

Tubulin Polymerization Inhibition: The microtubule network is crucial for cell division (mitosis), and disrupting its dynamics is a proven anticancer strategy. Certain thiazole derivatives bind to tubulin, preventing its polymerization into microtubules. This leads to mitotic arrest and subsequent apoptotic cell death.[9]

-

Enzyme Inhibition: Beyond kinases, thiazoles can inhibit other critical enzymes. This includes topoisomerases, which are vital for managing DNA topology during replication, and histone deacetylases (HDACs), which play a role in gene expression.[9]

Quantitative Efficacy of Anticancer Thiazole Derivatives

The potency of a potential anticancer drug is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit a biological process (like cell growth) by 50%. Lower IC₅₀ values indicate greater potency.

| Compound ID | Target Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Dasatinib | K562 | Chronic Myeloid Leukemia | <0.001 | [8] |

| Compound 4c | MCF-7 | Breast Cancer | 2.57 | [13] |

| Compound 4c | HepG2 | Liver Cancer | 7.26 | [13] |

| Compound 3b | HL-60(TB) | Leukemia | 0.086 (PI3Kα) | [11] |

| Compound 11c | MCF-7 | Breast Cancer | ~3 µg/mL | [7] |

| Compound 6g | HepG2 | Liver Cancer | ~7 µg/mL | [7] |

Visualizing the PI3K/mTOR Inhibition Pathway

The PI3K/mTOR pathway is a central regulator of cell growth and is frequently hyperactivated in cancer. The following diagram illustrates how thiazole-based dual inhibitors can block this critical signaling cascade.

Caption: Thiazole inhibitors block PI3K and mTOR, halting cancer cell growth.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a foundational, colorimetric method for assessing cell viability.[14] Its principle lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[14][15] The intensity of the purple color is directly proportional to the number of viable cells.[15]

Causality Behind Choices: This assay is selected for initial high-throughput screening due to its reliability, reproducibility, and scalability. It provides a robust quantitative measure of how a compound affects cell viability, which is a primary indicator of cytotoxic potential.[14][16]

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest cancer cells from exponential phase culture.

-

Perform a cell count and viability check (e.g., using Trypan Blue). Ensure viability is >90%.[17]

-

Dilute the cell suspension to a pre-optimized density (typically 1,000-100,000 cells/well) in complete culture medium.[18]

-

Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.[16]

-

Include blank wells (medium only) for background correction.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[16]

-

-

Compound Treatment:

-

Prepare a stock solution of the test thiazole derivative in a suitable solvent (e.g., DMSO).

-

Create a series of 2-fold or 10-fold serial dilutions of the compound in complete culture medium to achieve the final desired test concentrations.[17]

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.[16]

-

Include "untreated control" wells (cells in fresh medium) and "vehicle control" wells (cells treated with the highest concentration of the solvent).[16]

-

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[17]

-

-

MTT Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter sterilize this solution.[15]

-

After the treatment period, add 10-20 µL of the MTT stock solution to each well (including controls).[18]

-

Incubate the plate for 2-4 hours at 37°C. Viable cells will produce visible purple formazan crystals.[16][18]

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well without disturbing the cells or formazan crystals.[16]

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[18]

-

Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[15]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[15][18] A reference wavelength of 630 nm can be used to subtract background noise.[15]

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

-

Chapter 2: Thiazole Derivatives as Antimicrobial Agents

The rise of antimicrobial resistance is a critical global health threat, creating an urgent need for new classes of antimicrobial drugs.[6][19] Thiazole derivatives have emerged as a highly promising scaffold in this area, exhibiting potent activity against a wide range of bacteria and fungi.[2][20][21] Their amphiphilic character, combining both hydrophilic and hydrophobic properties, may facilitate their penetration of microbial cell membranes.[21]

Key Mechanisms of Antimicrobial Action

Thiazole derivatives disrupt microbial viability through several targeted mechanisms:

-

Inhibition of Cell Wall Synthesis: The bacterial cell wall is a unique and essential structure, making its biosynthetic pathway an excellent drug target. Some thiazoles inhibit enzymes like MurB, which is critical for peptidoglycan synthesis, thereby compromising the structural integrity of the cell wall.[22]

-

Inhibition of Nucleic Acid Synthesis: DNA gyrase and topoisomerase IV are essential bacterial enzymes that control the topological state of DNA during replication. Thiazole derivatives have been identified that act as GyrB inhibitors, preventing DNA replication and leading to bacterial cell death.[22]

-

Inhibition of Metabolic Pathways: Some thiazoles function as antimetabolites. Sulfathiazole, a classic sulfa drug, inhibits dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[20][22] Since humans acquire folic acid from their diet, this pathway is selective for microbes.

-

Inhibition of Fungal Ergosterol Synthesis: In fungi, thiazoles can inhibit the enzyme 14α-lanosterol demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[23] Disruption of this pathway leads to a dysfunctional membrane and fungal cell death.

Quantitative Efficacy of Antimicrobial Thiazole Derivatives

The in vitro activity of an antimicrobial agent is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.[24][25]

| Compound ID | Target Organism | MIC (µg/mL) | Putative Mechanism | Reference |

| Compound 37c | S. aureus | 46.9 - 93.7 | DNA Gyrase Inhibition | [22] |

| Compound 37c | Candida albicans | 5.8 - 7.8 | - | [22] |

| Compound 9 | Aspergillus niger | 60 | 14α-lanosterol demethylase | [23] |

| Compound 3 | S. aureus (MRSA) | 230 - 700 | MurB Inhibition | [23] |

| Compound 43a | S. aureus / E. coli | 16.1 µM | - | [20] |

Workflow for Antimicrobial Susceptibility Testing

The systematic evaluation of new compounds for antimicrobial activity follows a well-defined workflow, starting from initial screening to determining the precise concentration needed for inhibition.

Caption: Workflow for determining MIC and MBC/MFC of thiazole derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent in a quantitative manner.[24][26] It is efficient, requires small volumes of reagents, and is amenable to high-throughput screening.

Causality Behind Choices: This method is preferred over agar dilution for screening multiple compounds because it is less labor-intensive and more scalable. Using a 96-well plate format allows for the simultaneous testing of multiple concentrations and replicates, ensuring data robustness.[25]

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.[27]

-

Dissolve the test thiazole compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

-

Preparation of Inoculum:

-

From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[24]

-

Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[25][26]

-

-

Plate Setup and Serial Dilution:

-

Dispense 50-100 µL of sterile broth into each well of a 96-well microtiter plate.[25]

-

Add an equal volume of the compound stock solution to the first well of a row and mix.

-

Perform a 2-fold serial dilution by transferring 50-100 µL from the first well to the second, mixing, and repeating this process across the row.[24]

-

Ensure to include a positive control well (broth + inoculum, no drug) and a negative/sterility control well (broth only).[24]

-

-

Inoculation and Incubation:

-

Reading and Interpretation:

Chapter 3: Anti-inflammatory Activity of Thiazole Derivatives

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can lead to various diseases.[28] Thiazole derivatives have demonstrated significant anti-inflammatory properties, often by targeting the enzymatic pathways that produce inflammatory mediators.[28][29]

Mechanisms of Anti-inflammatory Action

The primary mechanism for many anti-inflammatory thiazoles involves the inhibition of enzymes in the arachidonic acid pathway.

-

Cyclooxygenase (COX) Inhibition: COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[28] Non-steroidal anti-inflammatory drugs (NSAIDs) work by inhibiting these enzymes. Many thiazole derivatives have been shown to be effective COX inhibitors, with a particular focus on developing selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[28][30]

-

Lipoxygenase (LOX) Inhibition: LOX enzymes convert arachidonic acid into leukotrienes, another class of inflammatory mediators. Thiazoles that can inhibit LOX enzymes offer another avenue for controlling inflammation.[28]

-

Nitric Oxide (NO) Synthesis Inhibition: During inflammation, inducible nitric oxide synthase (iNOS) produces large amounts of NO, a pro-inflammatory molecule. Some thiazole derivatives have been shown to inhibit iNOS activity, thereby reducing NO levels and dampening the inflammatory response.[31]

Quantitative Efficacy of Anti-inflammatory Thiazole Derivatives

The in vivo anti-inflammatory activity of compounds is often evaluated using the carrageenan-induced paw edema model, where efficacy is measured as the percentage of edema inhibition.

| Compound ID | Dose (mg/kg) | Time Point (hours) | Edema Inhibition (%) | Reference |

| Compound 3c | - | 3 | 44 | [29] |

| Compound 3d | - | 3 | 41 | [29] |

| Fentiazac | - | - | - | [5] |

| Indomethacin | 10 | 3 | Significant | [32] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible in vivo model for screening the acute anti-inflammatory activity of novel compounds.[32] The subplantar injection of carrageenan, a polysaccharide, induces a localized, acute inflammatory response characterized by edema (swelling).[32][33]

Causality Behind Choices: This model is chosen because it effectively mimics the key features of acute inflammation, including edema, and the biphasic nature of the response allows for the differentiation of compounds acting on early mediators (like histamine) versus later mediators (like prostaglandins).[32]

Step-by-Step Methodology:

-

Animal Acclimatization and Grouping:

-

Use adult Wistar rats (or similar rodents) and allow them to acclimatize for at least one week.

-

Fast the animals overnight before the experiment but allow free access to water.

-

Randomly divide the animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Compound groups (various doses).[32]

-

-

Baseline Measurement and Dosing:

-

Induction of Inflammation:

-

Paw Volume Measurement:

-

Data Analysis:

-

Calculate the edema volume at each time point by subtracting the baseline volume (Vₜ - V₀).

-

Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the formula:

-

% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

-

-

Chapter 4: Antiviral and Other Biological Activities

While anticancer, antimicrobial, and anti-inflammatory activities are the most extensively studied, the thiazole scaffold's versatility extends to other important therapeutic areas.

Antiviral Activity

Thiazole derivatives have shown promise against a wide range of viruses, including Human Immunodeficiency Virus (HIV), influenza, hepatitis B and C (HBV/HCV), and coronaviruses.[36][37][38] The FDA-approved anti-HIV drug Ritonavir contains a thiazole moiety and is a testament to the scaffold's potential in this field.[5][37] Mechanisms of action vary, but can include:

-

Inhibiting viral entry into host cells.[5]

-

Blocking essential viral enzymes like proteases or polymerases.[39]

-

Interfering with viral replication and polyprotein processing.[39]

For instance, certain novel thiazole derivatives have been identified as inhibitors of the flaviviral NS2B-NS3 protease, which is essential for the replication of viruses like Dengue and Japanese encephalitis.[39]

Other Notable Activities

-

Anticonvulsant Activity: Some thiazole derivatives have shown potential in controlling seizures.[2]

-

Antioxidant Activity: The thiazole ring can participate in redox reactions, and certain derivatives have been shown to scavenge free radicals and protect against oxidative stress.[5][40]

-

Antidiabetic Activity: Thiazole-containing compounds have been explored for their potential to manage diabetes.[2]

-

Acetylcholinesterase (AChE) Inhibitors: For the treatment of Alzheimer's disease, thiazole-based derivatives have been synthesized and shown to potently inhibit AChE.[41]

Conclusion and Future Perspectives

The thiazole nucleus is unequivocally a privileged scaffold in medicinal chemistry, serving as the foundation for a vast and growing number of biologically active compounds.[5] Its structural rigidity, potential for diverse substitutions, and ability to form key hydrogen bonds with biological targets contribute to its widespread success.[8] From potent anticancer agents and broad-spectrum antimicrobials to anti-inflammatory and antiviral drugs, thiazole derivatives have made an indelible mark on modern medicine.

The future of thiazole research remains bright. The ongoing challenge of drug resistance in both oncology and infectious disease necessitates the continued exploration of novel chemical scaffolds, and the thiazole ring provides a proven starting point. Future efforts will likely focus on:

-

Hybrid Molecules: Combining the thiazole core with other pharmacophores to create hybrid drugs with dual or synergistic modes of action.

-

Targeted Therapies: Designing highly selective derivatives that target specific protein isoforms or mutant enzymes to increase efficacy and reduce off-target side effects.

-

Green Synthesis: Developing more environmentally friendly and efficient synthetic routes to access complex thiazole derivatives.

As our understanding of disease pathways deepens, the rational design of new thiazole-based molecules will continue to yield novel therapeutic agents, reinforcing the enduring importance of this remarkable heterocycle in the quest for improved human health.

References

-

Farghaly, T. A., et al. (2022). Anti-viral activity of thiazole derivatives: an updated patent review. Expert Opinion on Therapeutic Patents, 32(7), 799-817. [Link]

-

Chandrasekaran, B., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(2), 153-176. [Link]

-

Sharma, A., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Journal of Biomolecular Structure & Dynamics. [Link]

-

Mathew, B., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(30), 19947–19957. [Link]

-

de Oliveira, C. S., et al. (2018). Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. Letters in Drug Design & Discovery, 15(1). [Link]

-

Al-Ostath, A. I., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. Research on Chemical Intermediates. [Link]

-

Al-Ghorbani, M., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry, 30(35). [Link]

-

Goyal, P., et al. (2024). Synthesis and anti-inflammatory activity of thiazole derivatives. AIMS Chemistry, 8(3), 447-465. [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). International Journal of Pharmaceutical Sciences Review and Research, 70(1), 173-181. [Link]

-

Gkizis, P. L., et al. (2015). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. European Journal of Medicinal Chemistry, 90, 811-824. [Link]

-

Sharma, A., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(14). [Link]

-

El-Sayed, N. N. E., et al. (2020). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 25(23), 5727. [Link]

-

Farghaly, T. A., et al. (2022). Anti-viral activity of thiazole derivatives: an updated patent review. Expert Opinion on Therapeutic Patents, 32(7), 799-817. [Link]

-

Yusof, N. S. M., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 66-81. [Link]

-

A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (2014). Mini-Reviews in Organic Chemistry, 11(2). [Link]

-

Nargund, L. V., et al. (1992). Studies on the Anti-Inflammatory Activity and Ulcerogenic Adverse Effect of Thiazole Derivatives, Especially 2-amino-thiazoleacetic Acid Derivatives. Pharmacology, 45(2), 99-105. [Link]

-

El-Naggar, A. M., et al. (2023). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Advances, 13(31), 21543-21560. [Link]

-

El-Naggar, A. M., et al. (2023). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Advances, 13(31), 21543–21560. [Link]

-

4.3.3. Carrageenan-Induced Paw Edema. (n.d.). Bio-protocol. [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

-

Li, Y., et al. (2023). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Medicinal Chemistry, 14(11), 2217-2228. [Link]

-

Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols. [Link]

-

Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. [Link]

-

κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

-

Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2019). Journal of Medicinal Chemistry, 62(21), 9461–9493. [Link]

-

Synthesis and Biological Evaluation of Thiazole Derivatives. (2020). Semantic Scholar. [Link]

-

A Review on Thiazole Scaffolds and its Biological Activity. (2023). International Journal for Research in Applied Science & Engineering Technology, 11(8), 134-142. [Link]

-

Malūkaitė, M., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules, 27(14), 4467. [Link]

-

Anti-viral activity of thiazole derivatives: an updated patent review. (2025). ResearchGate. [Link]

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). [Link]

-